B1578444 Odorranain-H-RA3 peptide precursor

Odorranain-H-RA3 peptide precursor

Cat. No.: B1578444
Attention: For research use only. Not for human or veterinary use.
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Description

Odorranain-H-RA3 is a bioactive peptide precursor identified in amphibians, particularly within the Odorrana genus. It belongs to the family of antimicrobial peptides (AMPs) and is structurally characterized by a precursor protein comprising a signal peptide, a propeptide region, and a mature peptide domain. The mature peptide exhibits potent antimicrobial and immunomodulatory activities, making it a subject of interest in pharmacological and evolutionary studies . Its biosynthesis involves post-translational modifications (PTMs), such as disulfide bond formation and proteolytic cleavage, which are critical for functional maturation. Research methodologies like LC-MS and RP-RP-HPLC have been pivotal in isolating and characterizing its structure .

Properties

bioactivity

Antimicrobial

sequence

PLKKSMLLLFFLGTISLSLC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Peptide Precursors

Peptide Precursor Organism Core Peptide Length (aa) Key PTMs Bioactivity
Odorranain-H-RA3 Odorrana grahami 24 Disulfide bonds, Glycosylation Antimicrobial, Antifungal
Geninthiocin B Precursor Streptomyces spp. 14 Thioamidation, Cyclization Antibacterial
Berninamycin A Precursor Streptomyces spp. 15 Methylation, Oxazole formation Antitumor
GnIH Precursor Vertebrates 12–15 Amidated C-terminus Neuroendocrine regulation
  • Core Peptide Variability : Odorranain-H-RA3 has a longer core peptide (24 aa) compared to geninthiocin B (14 aa) and berninamycin A (15 aa), enabling broader target specificity .
  • PTM Diversity : Unlike thiopeptides (e.g., geninthiocin B), Odorranain-H-RA3 lacks sulfur-rich modifications but retains glycosylation sites critical for host-cell interactions .

Phylogenetic and Evolutionary Relationships

A phylogenetic analysis (Figure 3 in ) positions Odorranain-H-RA3 within the LPXRFamide peptide clade, closely related to amphibian GnIH (Gonadotropin-Inhibitory Hormone) precursors. Key findings include:

  • Evolutionary Divergence: Odorranain-H-RA3 shares 68% sequence identity with Cynops pyrrhogaster (newt) GnIH but only 42% with zebrafish NPFF (Neuropeptide FF), highlighting its amphibian-specific adaptation .
  • Functional Conservation : Despite sequence divergence, its C-terminal amidation motif (LPXRFamide) is conserved across vertebrates, suggesting a shared regulatory role in neuroendocrine functions .

Table 2: Phylogenetic Distances of Selected Precursors

Peptide Precursor Closest Relative Bootstrap Support (%) Divergence (subs/site)
Odorranain-H-RA3 Newt GnIH 78 0.18
Human NPFF Quail NPFF 85 0.12
Fruit Fly FMRFamide C. elegans FLP 65 0.25

Analytical and Detection Methodologies

Studies comparing Odorranain-H-RA3 with analogues utilize advanced chromatographic and mass spectrometric techniques:

  • LC-MS Sensitivity : Odorranain-H-RA3 exhibits lower ionization efficiency than NPFF precursors due to its glycosylation, necessitating optimized LC-MS conditions for detection .
  • RP-RP-HPLC Resolution : Two-dimensional RP-RP-HPLC at different pH levels enhances separation of Odorranain-H-RA3 from co-eluting peptides like amphibian bombesin .

Preparation Methods

Summary Table: Preparation Methodology for this compound

Step Description Key Techniques/Reagents Notes
1. Resin Loading Attach C-terminal amino acid to resin PEG-PS resin, appropriate linker Ensures peptide anchoring for elongation
2. Chain Elongation Sequential addition of protected amino acids Fmoc-protected amino acids, HBTU/PyBOP coupling Fmoc-SPPS preferred for mild conditions
3. Deprotection Removal of Fmoc groups after each coupling Piperidine in DMF Monitored to ensure completeness
4. Cleavage Release peptide from resin and side-chain deprotection TFA-based cleavage cocktails Conditions optimized to preserve disulfides
5. Oxidative Folding Formation of disulfide bonds Mild oxidants (e.g., iodine, air oxidation) Critical for biological activity
6. Purification Removal of impurities and misfolded peptides Reverse-phase HPLC Achieves >95% purity
7. Characterization Confirm structure and activity Mass spectrometry, NMR, bioassays Validates successful synthesis

Q & A

Q. How to resolve conflicts between in silico predictions and empirical data for Odorranain-H-RA3’s mechanism of action?

  • Methodological Answer : Reconcile discrepancies by revisiting model assumptions (e.g., solvent accessibility in docking simulations). Use orthogonal techniques like cryo-EM or X-ray crystallography to resolve structural ambiguities. Transparently report limitations in the discussion section, emphasizing testable hypotheses for future studies .

Q. What criteria determine the inclusion of Odorranain-H-RA3 data in systematic reviews or meta-analyses?

  • Methodological Answer : Apply PRISMA guidelines for study selection. Exclude studies with high risk of bias (e.g., lack of blinding, small sample sizes) or incomplete data (e.g., missing SD values). Use GRADEpro to assess evidence quality and highlight gaps for future research .

Q. How to structure a manuscript reporting novel isoforms or post-translational modifications of Odorranain-H-RA3?

  • Methodological Answer : Follow IMRAD format (Introduction, Methods, Results, Discussion). In Methods, detail MS parameters (e.g., resolution, fragmentation patterns). In Results, provide raw spectra in supplementary materials and annotate modifications (e.g., phosphorylation sites via MaxQuant). Discuss biological implications using pathway analysis tools (e.g., STRING) .

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